molecular formula C24H20BrNO2 B2370810 N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681169-61-9

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2370810
CAS No.: 681169-61-9
M. Wt: 434.333
InChI Key: HVFTVWDKZTZDAX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H20BrNO2 and its molecular weight is 434.333. The purity is usually 95%.
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Scientific Research Applications

Anticoagulant Effects

A study by Nguyen and Ma (2017) focused on the synthesis of N-(aminoalkyl)phenyl-5,6,7,8-tetrahydronaphthalene-1-carboxamides and their screening for anticoagulant effects in human plasma. This class of compounds showed promise due to their anticoagulant properties, which are vital in treating blood clotting disorders (Nguyen & Ma, 2017).

Antioxidant and Tumor Inhibitory Activities

A study by Hamdy et al. (2013) explored the synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds exhibited significant antioxidant activity, with some showing promising potential against liver cancer cells (HepG-2) (Hamdy et al., 2013).

Glycogen Phosphorylase Inhibitors

Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound with potent inhibitory activity on glycogen phosphorylase. This compound showed potential in treating diabetes by inhibiting glucose output in hepatocytes and reducing blood glucose levels in diabetic mice (Onda et al., 2008).

Anti-Inflammatory Properties

Gurkan et al. (2011) synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on inflammation in macrophage cells. Certain compounds effectively reduced nitrite levels, indicating potential anti-inflammatory applications (Gurkan et al., 2011).

Vasodilating and β-Blocking Activities

Miyake et al. (1983) investigated the vasodilating and β-blocking activities of N-substituted amino tetrahydronaphthalene derivatives. These compounds showed potential as cardiovascular agents (Miyake et al., 1983).

Synthesis of Mono- and Difluoronaphthoic Acids

Tagat et al. (2002) described the synthesis of fluorinated naphthoic acids, which are structural units in several biologically active compounds. This research contributes to the development of new pharmaceuticals (Tagat et al., 2002).

N-Benzoylation in Organic Synthesis

Singh et al. (2017) focused on the chemoselective N-benzoylation of aminophenols, a process significant in the synthesis of biologically active compounds (Singh et al., 2017).

Antitumor and Antimonoamineoxidase Properties

Markosyan et al. (2010) synthesized benzamide derivatives and assessed their antineoplastic and antimonoamineoxidase properties, indicating potential in cancer treatment (Markosyan et al., 2010).

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO2/c25-20-12-13-22(21(15-20)23(27)17-7-2-1-3-8-17)26-24(28)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-15H,4-6,9H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFTVWDKZTZDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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